Naftazone

Descripción general

Descripción

La naftazona es un derivado de la naftoquinona que se utiliza principalmente en el tratamiento de las venas varicosas, las hemorroides y la tromboflebitis superficial . Es conocida por su capacidad para proteger los vasos sanguíneos, aumentar la tonicidad venosa y la resistencia capilar, y mejorar la circulación linfática y venosa .

Mecanismo De Acción

Análisis Bioquímico

Biochemical Properties

Naftazone plays a significant role in biochemical reactions, particularly in its interaction with various enzymes and proteins. One of the key interactions is with potassium borohydride, which reduces the quinone-semicarbazone moiety of this compound to the corresponding quinol-semicarbazide derivative . This reduction reaction is crucial for the spectrofluorimetric analysis of this compound, as it enhances its fluorescence properties, allowing for more sensitive detection in biological samples . Additionally, this compound has been shown to interact with carbon quantum dots, quenching their fluorescence via the inner filter effect mechanism .

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound’s interaction with carbon quantum dots has been utilized to develop sensitive detection methods for the drug in cellular environments . This interaction can impact cellular fluorescence, providing insights into the drug’s distribution and concentration within cells. Furthermore, this compound’s effects on chronic venous disease patients have been studied, showing improvements in symptoms and signs of the disease .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. The reduction of this compound’s quinone-semicarbazone moiety by potassium borohydride is a key step in its mechanism of action . This reduction leads to the formation of a fluorescent quinol-semicarbazide derivative, which can be detected and analyzed in various biological samples. Additionally, this compound’s interaction with carbon quantum dots highlights its ability to modulate fluorescence properties, which can be leveraged for sensitive detection and analysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The reduction reaction with potassium borohydride follows pseudo-first-order kinetics with an activation energy of 43.8 kcal/mol . This kinetic information is crucial for optimizing the conditions for this compound analysis and ensuring accurate and reliable results. Long-term studies have also shown that this compound maintains its efficacy in improving symptoms of chronic venous disease over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can improve symptoms of chronic venous disease at therapeutic doses, while higher doses may lead to toxic or adverse effects . It is important to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential risks. Threshold effects and dose-response relationships have been investigated to establish safe and effective dosing regimens for this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. The reduction of this compound’s quinone-semicarbazone moiety by potassium borohydride is a key metabolic reaction that enhances its fluorescence properties . This reaction is essential for the sensitive detection and analysis of this compound in biological samples. Additionally, this compound’s interaction with carbon quantum dots provides insights into its metabolic flux and the levels of metabolites in cellular environments .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its interaction with carbon quantum dots has been utilized to study its localization and accumulation within cells . This information is crucial for understanding the drug’s distribution and concentration in different cellular compartments and tissues. The transport and distribution of this compound can impact its efficacy and safety in medical treatments.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound’s interaction with carbon quantum dots has been used to study its localization within cells, providing insights into its activity and function in different subcellular compartments . Understanding the subcellular localization of this compound is important for elucidating its mechanism of action and optimizing its therapeutic potential.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La naftazona se sintetiza a través de una serie de reacciones químicas que involucran naftoquinona y semicarbazida. El cromóforo quinona-semicarbazona de la naftazona se puede convertir en un quinol-semicarbazida fluorescente mediante reducción con borohidruro de potasio . Esta reacción sigue una cinética de pseudo-primer orden con una energía de activación de 43.8 kcal/mol .

Métodos de producción industrial

La producción industrial de naftazona implica la síntesis a gran escala de su derivado de la naftoquinona. Este proceso normalmente incluye la preparación del cromóforo quinona-semicarbazona, seguido de su reducción al quinol-semicarbazida correspondiente .

Análisis De Reacciones Químicas

Tipos de reacciones

La naftazona se somete a varias reacciones químicas, que incluyen:

Formación de complejos: La naftazona forma complejos con iones metálicos como cobre, níquel, cobalto y zinc.

Reactivos y condiciones comunes

Borohidruro de potasio: Se utiliza como una sonda de reducción para convertir la parte quinona-semicarbazona a quinol-semicarbazida.

Iones metálicos: Cobre, níquel, cobalto y zinc se utilizan para la formación de complejos con naftazona.

Principales productos formados

Quinol-Semicarbazida: Formado a través de la reducción de la parte quinona-semicarbazona.

Complejos metálicos: Formado con cobre, níquel, cobalto y zinc.

Aplicaciones Científicas De Investigación

La naftazona tiene varias aplicaciones de investigación científica, que incluyen:

Análisis farmacéutico: Utilizado en el control de calidad de las tabletas mediante métodos espectrofotométricos.

Estudios biológicos: Investigado por su potencial en el tratamiento de la enfermedad de Parkinson avanzada debido a sus propiedades de inhibición de la liberación de glutamato.

Sensores químicos: Utilizado en el desarrollo de métodos espectrofluorimétricos para el ensayo de fármacos.

Comparación Con Compuestos Similares

. Compuestos similares incluyen:

Nafazolona: Un agente simpaticomimético con marcada actividad alfa-adrenérgica.

Otros derivados de naftoquinona: Compuestos con estructuras y propiedades farmacológicas similares.

La naftazona es única debido a su aplicación específica en el tratamiento de la insuficiencia venosa y su capacidad para formar derivados fluorescentes para fines analíticos .

Propiedades

IUPAC Name |

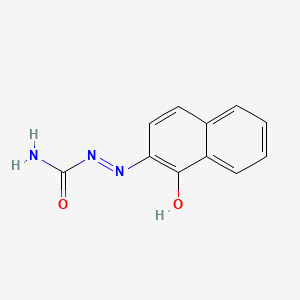

(1-hydroxynaphthalen-2-yl)iminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O2/c12-11(16)14-13-9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6,15H,(H2,12,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSIRJFXAANBMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2O)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043136, DTXSID80864627 | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-Oxonaphthalen-2(1H)-ylidene)hydrazine-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-37-3 | |

| Record name | Naftazone [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naftazone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13680 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naftazone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naftazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAFTAZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15B0523P5L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of naftazone?

A1: this compound has a molecular formula of C11H9N3O2 and a molecular weight of 215.21 g/mol. [, ]

Q2: How stable is this compound under various conditions?

A2: this compound degrades under alkaline, acidic, and oxidative conditions. Researchers have used stability-indicating HPLC methods to investigate the kinetics of this degradation, determining apparent first-order rate constants, half-life times, and activation energies. A pH-rate profile curve for this compound has also been established. []

Q3: Are there different crystalline forms of this compound?

A3: Yes, this compound exists in at least two polymorphic forms. The stable form I crystallizes in the P212121 space group, while the metastable form II crystallizes in the P21 space group. Factors like concentration and anti-solvent addition rate during crystallization influence which form predominates. Interestingly, both forms crystallize in chiral space groups despite the molecule lacking a chiral center. [, ]

Q4: Can this compound be sublimated?

A4: Yes, this compound has been successfully sublimated using a low-temperature gradient sublimation method under vacuum. This technique offers advantages like rapid crystal production and the ability to obtain solvent-free crystals, which are valuable for structural characterization. Notably, this compound crystals grown by this method exhibited a bending phenomenon, highlighting the technique's utility in identifying crystals with this property. []

Q5: What is this compound's mechanism of action in reducing platelet aggregation?

A5: While the exact mechanism remains to be fully elucidated, this compound has shown in vitro and ex vivo inhibition of platelet aggregation. Research suggests that it may interfere with ADP-induced platelet activation and fibrinogen binding, similar to the antiplatelet drug ticlopidine. This suggests a potential role for this compound in managing cardiovascular diseases. [, ]

Q6: Does this compound affect endothelial cell proliferation?

A6: In vitro studies have shown that this compound can accelerate the proliferation of human saphenous vein endothelial cells without affecting hemostatic balance. This effect is observed at concentrations lower than those impacting hemostasis. The study suggests that this compound could be beneficial in situations requiring enhanced endothelial cell growth, such as vascular repair after procedures like angioplasty. []

Q7: Does this compound interact with the NF-κB pathway?

A7: Molecular docking simulations suggest that this compound exhibits a strong binding affinity to the NF-κB p50 subunit, indicating potential for inhibitory activity. While experimental validation is needed, this finding suggests a possible mechanism for this compound's reported anti-inflammatory effects. []

Q8: Are there any reported effects of this compound on glutamate levels?

A8: Preliminary research indicates that this compound can reduce glutamate levels in the cerebrospinal fluid of rats and decrease glutamate release from mouse cerebellum synaptosomes. These findings require further investigation but suggest a possible role for this compound in neurological conditions influenced by glutamate signaling. []

Q9: How is this compound metabolized in the body?

A9: Studies using human and rat liver microsomes have revealed that this compound undergoes a two-step metabolism process. Initially, the oxo group on the molecule is reduced, primarily by NADH-dependent carbonyl reductase. The reduced intermediate is then rapidly glucuronidated on the phenolic moiety by UDP-glucuronosyltransferases (UGTs), mainly UGT1A6 in humans and its rat ortholog. This metabolic pathway highlights the importance of both reduction and glucuronidation in this compound clearance. []

Q10: Has this compound been studied for treating venous insufficiency?

A10: Yes, several clinical trials have investigated the efficacy of this compound in treating chronic venous insufficiency (CVI). While some studies show promise for reducing leg edema and improving symptoms like pain and heaviness, the overall evidence remains inconclusive. Further research with larger sample sizes and standardized protocols are needed to clarify its therapeutic role in CVI. [, , , ]

Q11: Are there any documented cases of adverse events related to this compound use?

A11: While generally considered safe, there have been isolated case reports of epidural hematoma formation associated with this compound use in patients undergoing regional anesthesia. It is crucial for clinicians to be aware of this potential complication and consider a patient's medication history when planning procedures involving anticoagulation or antiplatelet therapy. [, ]

Q12: What analytical techniques are commonly used for this compound quantification?

A12: Several analytical methods have been developed for the determination of this compound, including:

- Spectrophotometry: Direct UV-Vis spectrophotometry, exploiting this compound's absorbance in alkaline solutions, offers a simple and rapid quantification method. []

- High-Performance Liquid Chromatography (HPLC): Various HPLC methods, coupled with UV detection, provide sensitive and specific quantification of this compound in both pharmaceutical formulations and biological samples. These methods often employ reversed-phase chromatography with C18 columns and mobile phases consisting of methanol or acetonitrile and buffer solutions. [, , ]

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique has been used to determine this compound levels in complex matrices like food products, enabling trace analysis for potential contamination monitoring. []

- Electrochemical Techniques: this compound's electrochemical behavior has been investigated using techniques like cathodic and adsorptive stripping voltammetry, enabling sensitive detection at nanomolar concentrations. These methods leverage the formation of mercury salts or adsorption phenomena for analyte preconcentration. []

Q13: What is the importance of stability-indicating methods in this compound analysis?

A13: Stability-indicating analytical methods are crucial for accurate this compound quantification in the presence of its degradation products. These methods ensure reliable analysis of pharmaceutical formulations during stability studies and help determine shelf life and storage conditions. []

Q14: How are carbon quantum dots (CQDs) used in this compound analysis?

A14: Recent research has explored the use of carbon quantum dots (CQDs) as fluorescent probes for sensitive this compound detection. The interaction between this compound and CQDs results in fluorescence quenching, allowing for the development of simple and rapid fluorimetric assays. These CQD-based methods hold promise for point-of-care diagnostics and environmental monitoring due to their sensitivity, low cost, and potential for miniaturization. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.